molecular formula C7H3ClF2O2 B011830 2-Chloro-4,5-difluorobenzoic acid CAS No. 110877-64-0

2-Chloro-4,5-difluorobenzoic acid

Cat. No. B011830
M. Wt: 192.55 g/mol
InChI Key: CGFMLBSNHNWJAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-4,5-difluorobenzoic acid and related compounds involves multiple steps, including Sandmeyer reaction, bromination, Grignard reaction, and chlorination, among others. The optimal conditions for such synthesis have been explored to achieve high yields and purity. For instance, Zhao Hao-yu (2011) demonstrated a synthesis method from 2,5-difluoroaniline with a notable purity of 99.16% through HPLC analysis (Zhao Hao-yu, 2011). Additionally, the continuous flow synthesis approach has also been reported for the efficient production of fluorinated benzoic acids (Q. Deng et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-Chloro-4,5-difluorobenzoic acid has been elucidated using various spectroscopic techniques. Studies such as those by Ji-cai Quan and Hong-Shun Sun (2012) have detailed the structural aspects through crystallography, showcasing the compound's conformation and intermolecular interactions (Ji-cai Quan & Hong-Shun Sun, 2012).

Chemical Reactions and Properties

The reactivity of 2-Chloro-4,5-difluorobenzoic acid towards different reagents and conditions highlights its versatility as a synthetic intermediate. For example, the preparation of lanthanide complexes with this compound illustrates its utility in creating materials with unique luminescent properties (Dan-Dan Du et al., 2020).

Physical Properties Analysis

Determining the physical properties, including melting points, solubility, and crystalline structure, is crucial for understanding the compound's behavior in different environments. The structure and thermodynamic properties of lanthanide complexes, as reported by K. Tang et al. (2013), provide insight into the compound's stability and reactivity under varying conditions (K. Tang et al., 2013).

Scientific Research Applications

Application 1: Intermediate in Medicinal Compounds and Pesticides

  • Summary of the Application : 2-Chloro-4,5-difluorobenzoic acid is used as an important intermediate in the synthesis of various medicinal compounds and pesticides .
  • Results or Outcomes : The outcomes also depend on the specific compounds being synthesized. In general, the use of this compound as an intermediate can help to improve the efficiency of the synthesis process and the effectiveness of the final product .

Application 2: Preparation of Lanthanide Complexes

  • Summary of the Application : 2-Chloro-4,5-difluorobenzoic acid has been used in the preparation of lanthanide complexes .
  • Methods of Application : The compound is combined with lanthanides and 1,10-phenanthroline to form the complexes. The crystal structures of these complexes have been studied .
  • Results or Outcomes : The study of these complexes can provide valuable insights into the properties of lanthanides and their potential applications in various fields .

Application 3: Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

  • Summary of the Application : 2-Chloro-4,5-difluorobenzoic acid can be used as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid .
  • Methods of Application : The synthesis involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination .
  • Results or Outcomes : The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 2-Chloro-4,5-difluorobenzoic acid was achieved in good yield .

Application 4: Synthesis of Fluoroarenes

  • Summary of the Application : 2-Chloro-4,5-difluorobenzoic acid can be used in the synthesis of fluoroarenes . Fluoroarenes are versatile components of many synthetic biologically active compounds and functional materials .
  • Methods of Application : The synthesis involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination .
  • Results or Outcomes : The synthesis of fluoroarenes from 2-Chloro-4,5-difluorobenzoic acid was achieved in good yield .

Safety And Hazards

  • Precautionary Measures : Handle with care, wear appropriate personal protective equipment (dust mask, eyeshields, gloves), and avoid inhalation or skin contact .

properties

IUPAC Name

2-chloro-4,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFMLBSNHNWJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353180
Record name 2-Chloro-4,5-difluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-difluorobenzoic acid

CAS RN

110877-64-0
Record name 2-Chloro-4,5-difluorobenzoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,5-difluorobenzoic acid
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Record name 2-chloro-4,5-difluorobenzoic acid
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Record name 2-Chloro-4,5-difluorobenzoic acid
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Synthesis routes and methods I

Procedure details

2-chloro-4,5-difluorobenzoic acid may be prepared by decarboxylating 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid to form 3,4-difluorobenzoic acid in N-methyl-2-pyrrolidone, quinoline, or dimethyl acetamide optionally using copper, copper oxide, copper salts, or halides and salts of Zn, Cd, Ag and Ni as a catalyst, treating said 3,4-difluorobenzoic acid with a mixture of nitric and sulfuric acids, to produce 2-nitro-4,5-difluorobenzoic acid, and treating said 2-nitro-4,5-difluorobenzoic acid with elemental chlorine to form 2-chloro-4,5-difluorobenzoic acid.
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Synthesis routes and methods II

Procedure details

8 g of ammonium peroxodisulfate are introduced into 5 g (19.8 mmol ) of 2-chloro-4,5-difluorobenzophenone and 20 g of glacial acetic acid and the mixture is heated at 90° C. (12 h). 100 g of 70% sulfuric acid are then added and the mixture is heated for 2 h at 150° C. Dilution with 200 g of water and filtration gives 3.1 g (16.0 mmol, 81%) of 2-chloro-4,5-difluorobenzoic acid (purity (GC) ca. 92%). Recrystallization from water gives 2.5 g of product melting at 104° C.-105° C.
Quantity
8 g
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reactant
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5 g
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20 g
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100 g
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Synthesis routes and methods III

Procedure details

32 g of 20% hydrogen peroxide solution are added dropwise over 30 min to a solution of 37.8 g (0.15 mol) of 2-chloro-4,5-difluorobenzophenone in 400 g of 100% sulfuric acid in such a way that the temperature remains below 35° C. The reaction is complete after 7 h. The reaction mixture is then poured on to 1200 g of ice. Extraction of the mother liquor with methyl tert-butyl ether, isolation of the crude product from the extract and crystallization from water gives 17.0 g (0.0883 mol, 88%) of colorless 2-chloro-4,5-difluorobenzoic acid melting at 104.4°-105.8° C.
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32 g
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37.8 g
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400 g
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solvent
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ice
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1200 g
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Synthesis routes and methods IV

Procedure details

To 19.1 g (0.1 mol) of 2-chloro-4,5-difluoroacetophenone, 280.4 g (0.4 mol) of a 12% sodium hypochlorite aqueous solution was added, and the mixture was reacted under reflux for 4 hours. After cooling, concentrated hydrochloric acid was dropwise added thereto until the pH became 1. The formed white crystals were dissolved in methylene chloride and separated from the aqueous phase. The separated aqueous phase was extracted twice with methylene chloride, and the extracts were added to the oil phase. Then, the solvent was distilled off to obtain 16.4 g (yield: 85.1%) of 2-chloro-4,5-difluorobenzoic acid as white crystal.
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19.1 g
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Synthesis routes and methods V

Procedure details

The combined benzoic acids made in each of Examples 3, 11 and 12 (consisting of compounds 5 and 6 in a ratio of about 2:1) were converted to the corresponding acid chlorides as in Example 4. The acid chlorides (2 g, 8.4 mmol) were dissolved in 4 ml of tetramethylenesulfone and treated with spray-dried KF (2.0 g, 34.5 mmol). The mixture was heated at 150° C. under nitrogen for 3 hours and the product distilled at 70°-75° C./15 mm. The acid fluoride collected was hydrolyzed with water and the product was dried in vacuum to give pure compound 8 as the only product (0.4 g, 24%).
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benzoic acids
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chlorides
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chlorides
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2 g
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4 mL
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4,5-difluorobenzoic acid
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Citations

For This Compound
32
Citations
L Elrod Jr, SG Spanton, M Cirovic, DI Shaffer… - Analytica chimica …, 1993 - Elsevier
2-Chloro-4,5-difluorobenzoic acid (CDFBA) and related impurities are determined using liquid chromatography (LC). Separations are achieved using a reversed-phase isocratic system …
Number of citations: 3 www.sciencedirect.com
K Tang, JJ Zhang, DH Zhang, N Ren, LZ Yan… - The Journal of Chemical …, 2013 - Elsevier
A series of lanthanide complexes with the 2-chloro-4,5-difluorobenzoate (2-cl-4,5-dfba) and 1,10-phenanthroline (phen), have been synthesized with the formulae of [La(2-cl-4,5-dfba) 3 …
Number of citations: 22 www.sciencedirect.com
Z Li, N Huang - Organic preparations and procedures international, 1996 - Taylor & Francis
2-Chloro-4, 5-difluorobenzoic acid (3) is an important intermediate of medicinal products and pesticides. It can be synthesized from dichlorophthalic anhydride,] 1, 4-dichlor0-2-…
Number of citations: 2 www.tandfonline.com
FJ Urban, BS Moore, PL Spargo - Organic preparations and …, 1997 - Taylor & Francis
Ramsgate Road, Sandwich, Kent CT13 9NJ, UNITED KINGDOM p-(Haloary1)-P-oxopropionates are key intermediates for the preparation of quinolinone antibacterial agents.’There …
Number of citations: 2 www.tandfonline.com
R Li, H Zheng, Y Hua, R Wei, Z Tan, Q Shi - Thermochimica Acta, 2018 - Elsevier
Four Zn, Cd and Mn based 1,10-phenanthroline and halogenated benzoic acid coordination compounds, formulated as Zn 2 II (H 2 O) 3 (phen)(SO 4 )·H 2 O (1, phen = 1,10-…
Number of citations: 2 www.sciencedirect.com
CJ Venkatramani, J Girotti, L Wigman… - Journal of separation …, 2014 - Wiley Online Library
Chromatographic analysis of trace organic impurities/degradants coeluting in the midst of active pharmaceutical ingredient can be challenging given similarities in their structures and …
S Rádl - Collection of Czechoslovak chemical communications, 1995 - cccc.uochb.cas.cz
Target 10-cyclopropyl-7-fluoro-1-hydroxy-6-(4-methyl-1-piperazinyl)acridin-9(10H)-one (IVc) and 7-fluoro-1-hydroxy-6-(4-methyl-1-piperazinyl)-9H-xanthen-9-one (IVd) were obtained …
Number of citations: 5 cccc.uochb.cas.cz
XX Lu, YY Jiang, YW Wu, GY Chen, CL Shao, YC Gu… - Marine Drugs, 2021 - mdpi.com
Brefeldin A (1), a potent cytotoxic natural macrolactone, was produced by the marine fungus Penicillium sp. (HS-N-29) from the medicinal mangrove Acanthus ilicifolius. Series of its …
Number of citations: 7 www.mdpi.com
SE Hagen, JM Domagala - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
A series of 5‐methyl‐4‐oxo‐3‐quinolinecarboxylic acids was prepared in which the eight‐position was substituted with fluorine, chlorine, methyl, or hydrogen. These quinolones were …
Number of citations: 23 onlinelibrary.wiley.com
P Field - Organofluorine Chemistry: Principles and Commercial …, 1994 - Springer
The objective of this chapter is to provide a broad picture of the organofluorine chemicals industry in Western Europe as seen at the beginning of the 1990s. Commercialization …
Number of citations: 3 link.springer.com

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